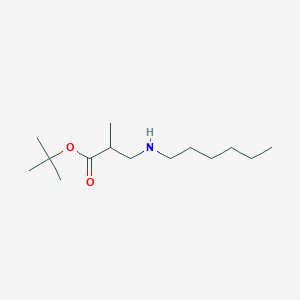

tert-Butyl 3-(hexylamino)-2-methylpropanoate

CAS No.: 1221342-82-0

Cat. No.: VC11727164

Molecular Formula: C14H29NO2

Molecular Weight: 243.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221342-82-0 |

|---|---|

| Molecular Formula | C14H29NO2 |

| Molecular Weight | 243.39 g/mol |

| IUPAC Name | tert-butyl 3-(hexylamino)-2-methylpropanoate |

| Standard InChI | InChI=1S/C14H29NO2/c1-6-7-8-9-10-15-11-12(2)13(16)17-14(3,4)5/h12,15H,6-11H2,1-5H3 |

| Standard InChI Key | WHNIYAOFOIUTBV-UHFFFAOYSA-N |

| SMILES | CCCCCCNCC(C)C(=O)OC(C)(C)C |

| Canonical SMILES | CCCCCCNCC(C)C(=O)OC(C)(C)C |

Introduction

Chemical Identity

The compound features a combination of hydrophobic (hexyl chain) and polar functional groups (amino and ester), which may influence its solubility and reactivity.

Functional Groups

-

Tert-butyl ester: Provides steric hindrance and stability to the molecule.

-

Hexylamino group: Contributes to basicity and potential hydrogen bonding interactions.

-

Methyl-substituted propanoate backbone: Adds complexity to the molecule's stereochemistry.

Three-Dimensional Conformation

The molecule is expected to exhibit a flexible conformation due to the long hexyl chain, while the tert-butyl group introduces rigidity near the ester moiety .

Synthesis

The synthesis of tert-butyl 3-(hexylamino)-2-methylpropanoate typically involves:

-

Starting Materials:

-

A tert-butyl ester derivative.

-

Hexylamine.

-

A methyl-substituted propanoic acid precursor.

-

-

Reaction Steps:

-

Esterification of the carboxylic acid with tert-butanol in the presence of an acid catalyst.

-

Nucleophilic substitution or amidation reaction between the ester intermediate and hexylamine under controlled conditions.

-

-

Optimization Parameters:

-

Reaction temperature and solvent choice are critical for maximizing yield.

-

Use of protective groups may be necessary to avoid side reactions.

-

Potential Uses in Medicinal Chemistry

-

The compound's structure suggests it could serve as a building block for designing bioactive molecules, particularly those targeting hydrophobic or amphiphilic environments.

-

The hexylamino group may interact with biological membranes or proteins, offering opportunities for drug design.

Material Science

-

The hydrophobic hexyl chain combined with the polar ester group could make it suitable for surface-active agents or polymer modification.

Research Implications

While specific studies on this compound are sparse, its structural features align with compounds used in:

-

Drug discovery for hydrophobic binding sites.

-

Functionalized polymers for advanced materials.

-

Chemical intermediates in organic synthesis.

Further research is warranted to explore its biological activity, toxicity profile, and industrial applications.

This article provides an authoritative overview of tert-butyl 3-(hexylamino)-2-methylpropanoate, emphasizing its chemical properties, synthesis pathways, and potential applications based on available data sources .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume